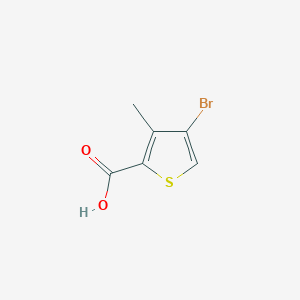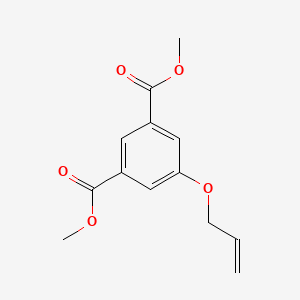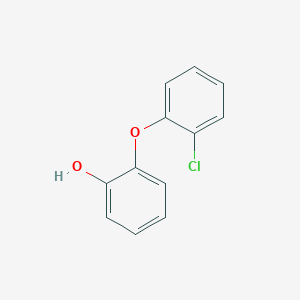
4-Bromo-3-methylthiophenecarboxylic acid
Vue d'ensemble
Description
The compound "4-Bromo-3-methylthiophenecarboxylic acid" is not directly mentioned in the provided papers. However, related brominated aromatic compounds and their synthesis are discussed, which can provide insights into the potential properties and synthesis of the compound . For instance, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid involves starting with a brominated aromatic compound and includes steps such as acetylation and haloform reaction, which could be relevant for synthesizing similar brominated carboxylic acids .
Synthesis Analysis
The synthesis of related brominated compounds involves various strategies. For example, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is described, which is an intermediate for S1P1 receptor agonists, achieved with high enantiomeric and diastereomeric excess . Similarly, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl shows a high overall yield and confirms the structure through NMR and other analytical techniques . These methods could potentially be adapted for the synthesis of 4-Bromo-3-methylthiophenecarboxylic acid.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as seen in the crystal structure determinations of isomeric 4-bromocamphorenic acids, which exhibit an unusual isomorphous organic crystal series . X-ray crystallography is a common technique used to establish the structure of such compounds, as demonstrated in the analysis of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . These studies suggest that detailed structural analysis of 4-Bromo-3-methylthiophenecarboxylic acid would likely require similar sophisticated techniques.
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions. For instance, N-(p-bromophenyl)-N'-methylthiourea undergoes addition to acetylenedicarboxylic acid, leading to several reaction products, which are further characterized by x-ray crystallography and NMR studies . The demethylation of bromophos, a dimethyl aryl phosphorothionate, by alkaline hydrolysis and a glutathione-dependent liver enzyme, also indicates the reactivity of brominated compounds under both chemical and biological conditions . These reactions could provide a basis for understanding the reactivity of 4-Bromo-3-methylthiophenecarboxylic acid.
Physical and Chemical Properties Analysis
The physical properties of brominated compounds can be intriguing, as seen with the 4-bromocamphorenic acids, which show little variation in melting points between pure isomeric end-members and the isomeric mixture . The chemical properties, such as reactivity towards electrophilic or nucleophilic agents, can be inferred from the substitution reactions of 4-methyldibenzothiophene, where bromination leads to specific isomeric products . These insights could be extrapolated to predict the physical and chemical properties of 4-Bromo-3-methylthiophenecarboxylic acid.
Applications De Recherche Scientifique
Synthesis of Organic Materials 4-Bromo-3-methylthiophenecarboxylic acid has been utilized in the synthesis of a wide variety of organic materials. Notably, it's used in the selective direct arylation of 3-bromo-2-methylthiophene, forming a library of 2-aryl-4-bromo-5-methylthiophenes. These compounds are valuable in the preparation of functional organic electronic materials due to their inherent selectivity and varied reaction yields (Vamvounis & Gendron, 2013).
Metabolic Pathways Analysis Research has involved the exploration of metabolic pathways of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B). Although not directly 4-Bromo-3-methylthiophenecarboxylic acid, these studies are crucial in understanding the metabolism of structurally similar compounds. The metabolism in various species including humans has been mapped, revealing insights into oxidative deamination and demethylation processes (Carmo et al., 2005).
Preparation of Reaction Products The compound also finds its application in the preparation of reaction products through processes like glutathione-dependent liver enzyme action and mild alkaline hydrolysis. For instance, in the study of bromophos, a pesticide, 4-Bromo-3-methylthiophenecarboxylic acid-related compounds were instrumental in the simultaneous removal of two methyl groups, leading to the formation of specific phosphorothionic acids (Stenersen, 1969).
Crystal Engineering and Supramolecular Chemistry In the realm of crystal engineering, 4-substituted-1-cubanecarboxylic acids, including derivatives of 4-Bromo-3-methylthiophenecarboxylic acid, have been synthesized and analyzed. These studies are crucial for understanding the role of hydrogen bonds in determining O−H···O networks and for developing new materials with desired properties (Kuduva et al., 1999).
Antioxidant Properties and Pharmacological Potential Bromophenol derivatives, structurally related to 4-Bromo-3-methylthiophenecarboxylic acid, have been isolated from marine sources and demonstrated significant antioxidant activities. These findings suggest potential applications in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012; Zhao et al., 2004).
Inhibitory Studies and Chemical Analysis The compound's derivatives have been synthesized and studied for their inhibitory properties against enzymes like carbonic anhydrase, showcasing their potential in treating various medical conditions such as glaucoma and epilepsy (Balaydın et al., 2012). Furthermore, novel brominated pyrrole derivatives were prepared and analyzed, indicating the stability and reactivity of the bromine groups in these molecules, which can be crucial in synthetic chemistry (Anderson & Lee, 1965).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVDPNVBUMLEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373723 | |
| Record name | 4-Bromo-3-methylthiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylthiophenecarboxylic acid | |
CAS RN |
265652-39-9 | |
| Record name | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265652-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methylthiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)

![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)

![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)
![benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate](/img/structure/B3032527.png)

